molecular formula C7H6ClNO3 B2389270 Methyl 5-chloro-6-hydroxynicotinate CAS No. 1214365-99-7; 316166-47-9; 3964-57-6

Methyl 5-chloro-6-hydroxynicotinate

Cat. No.: B2389270
CAS No.: 1214365-99-7; 316166-47-9; 3964-57-6
M. Wt: 187.58
InChI Key: NVEWDXZTSKXQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9, molecular formula: C₇H₆ClNO₃, molecular weight: 187.58 g/mol) is a substituted nicotinic acid derivative featuring a pyridine ring with chlorine at position 5, a hydroxyl group at position 6, and a methyl ester at position 3 . This compound is notable for its dual functional groups (chloro and hydroxyl), which confer unique reactivity and hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEWDXZTSKXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional diversity of substituted nicotinates significantly impacts their physicochemical properties, reactivity, and applications. Below is a comparative analysis of Methyl 5-chloro-6-hydroxynicotinate with its structural analogs:

Structural Isomers and Positional Variants
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₆ClNO₃ Cl (5), OH (6), COOMe (3) 187.58 Hydrogen-bonding potential; pharmaceutical intermediate
Methyl 6-chloro-5-hydroxynicotinate C₇H₆ClNO₃ Cl (6), OH (5), COOMe (3) 187.58 Positional isomer; altered reactivity in substitution reactions
Methyl 6-chloronicotinate C₇H₆ClNO₂ Cl (6), COOMe (3) 171.58 No hydroxyl group; higher lipophilicity
Methyl 4,6-dichloronicotinate C₇H₅Cl₂NO₂ Cl (4,6), COOMe (3) 206.03 Dichloro substitution; enhanced electrophilicity
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ Cl (2), OMe (6), COOEt (3) 215.63 Ethyl ester increases steric bulk; methoxy improves solubility

Key Observations :

  • Positional Isomerism: Switching Cl and OH positions (e.g., Methyl 6-chloro-5-hydroxynicotinate) alters hydrogen-bonding patterns and reactivity. The hydroxyl group in this compound may act as a stronger hydrogen-bond donor compared to its isomer .
  • Functional Group Impact : The absence of a hydroxyl group in Methyl 6-chloronicotinate reduces polarity, making it more suitable for lipid-rich environments .
Functional Group Derivatives
Compound Name Functional Modifications Reactivity/Applications References
Methyl 6-chloro-5-nitronicotinate NO₂ (5) instead of OH (5) Nitro group enhances electrophilicity; precursor for amination
Methyl 5-chloro-6-(hydroxymethyl)nicotinate CH₂OH (6) instead of OH (6) Hydroxymethyl group increases solubility; potential for polymer conjugation
Ethyl 2-hydroxy-5-nitronicotinate NO₂ (5), OH (2), COOEt (3) Nitro and hydroxyl groups enable dual reactivity (e.g., nitration/esterification)

Key Observations :

  • Nitro vs. Hydroxyl : Nitro-substituted derivatives (e.g., Methyl 6-chloro-5-nitronicotinate) exhibit stronger electron-withdrawing effects, favoring nucleophilic aromatic substitution reactions .
  • Hydroxymethyl Modification : The hydroxymethyl variant (CID 68731245) shows enhanced solubility in polar solvents due to additional hydrogen-bonding sites .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : this compound’s hydroxyl group facilitates intermolecular hydrogen bonds, influencing crystal packing and stability. Similar compounds like Methyl 6-chloronicotinate exhibit π-π stacking interactions in their crystal structures .
  • Thermal Stability : Dichloro derivatives (e.g., Methyl 4,6-dichloronicotinate) generally have higher melting points due to increased molecular symmetry and halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.